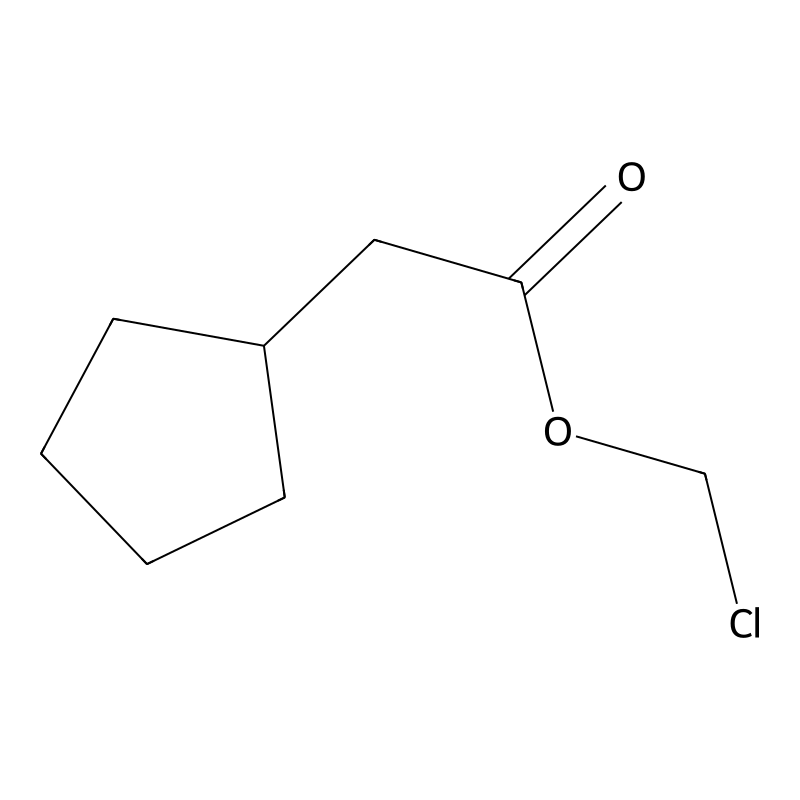

Chloromethyl 2-cyclopentylacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field: Organic Synthesis and Medicinal Chemistry

Summary:

Chloromethyl 2-cyclopentylacetate is a versatile compound used in organic synthesis and medicinal chemistry. Its chloromethyl group allows for selective functionalization and subsequent reactions.

Methods of Application:

- Chloromethyl 2-cyclopentylacetate can be synthesized by chloromethylation of the corresponding cyclopentylacetate precursor. This involves reacting the precursor with chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide catalyst .

- The Dieckmann cyclization is a powerful method for preparing cyclic ketones. Chloromethyl 2-cyclopentylacetate can undergo intramolecular Dieckmann cyclization to yield a 2-substituted cyclopentanone .

Chloromethylation

Dieckmann Cyclization

Experimental Procedures:

Results:

Chloromethyl 2-cyclopentylacetate is a chemical compound with the molecular formula and a CAS number of 344326-08-5. This compound features a chloromethyl group attached to a 2-cyclopentylacetate moiety, making it an interesting subject for both synthetic and biological studies. Its structure includes a cyclopentyl ring, which contributes to its unique properties, such as steric hindrance and potential reactivity in various

Chloromethyl 2-cyclopentylacetate can be synthesized through several methods:

- Direct Halogenation: The chloromethyl group can be introduced via halogenation of 2-cyclopentylacetate using reagents like thionyl chloride or phosphorus trichloride.

- Nucleophilic Substitution: Starting from chloromethyl acetate, a nucleophile such as cyclopentyl lithium can be used to form the desired product.

- Acylation Reactions: The compound can also be synthesized through acylation processes involving cyclopentanol and chloroacetyl chloride.

These methods highlight the versatility in synthesizing chloromethyl 2-cyclopentylacetate from readily available precursors.

Chloromethyl 2-cyclopentylacetate has potential applications in various fields:

- Pharmaceuticals: Its reactivity may allow for modifications leading to new drug candidates.

- Agricultural Chemicals: The compound could serve as an intermediate in the synthesis of agrochemicals.

- Material Science: It may be used in developing polymers or materials with specific properties due to its unique structure.

Chloromethyl 2-cyclopentylacetate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Chloromethyl 2-ethylbutanoate | 40930-71-0 | Similar ester structure with different alkyl chain |

| Chloromethyl 2-cyclohexylacetate | Not specified | Contains a cyclohexyl group instead of cyclopentyl |

| Methyl chloroacetate | 7295-00-1 | A simpler chloroacetate without the cyclopentyl ring |

Uniqueness: Chloromethyl 2-cyclopentylacetate is distinguished by its cyclopentyl ring, which affects its steric properties and reactivity compared to similar compounds. This unique structure may lead to different biological activities and synthetic pathways that are not available to other chloroacetic derivatives.